N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(cyclopentylmethyl)pyrrolidin-3-yl]-2-fluoropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O/c17-15-9-13(5-7-18-15)16(21)19-14-6-8-20(11-14)10-12-3-1-2-4-12/h5,7,9,12,14H,1-4,6,8,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONQQGWITJBYJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(C2)NC(=O)C3=CC(=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . The cyclopentylmethyl group can be introduced through alkylation reactions, while the fluoropyridine carboxamide moiety is often synthesized via nucleophilic substitution reactions involving fluoropyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while nucleophilic substitution at the fluoropyridine moiety can introduce various functional groups.
Scientific Research Applications
N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and fluoropyridine moiety can interact with proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Structural Analogs
Limited publicly available data directly address the target compound. However, structural analogs from the pyrrolidine-carboxamide family provide insights into structure-activity relationships (SAR). Below is a comparative analysis with a related compound from the RCSB PDB database () and hypothesized analogs.
Key Structural Differences
Target Compound
- Core : Pyrrolidine.
- Substituents: 1-position: Cyclopentylmethyl (C6H11). 3-position: 2-fluoropyridine-4-carboxamide (C6H4FNO).
- Molecular Weight : ~276.3 g/mol (estimated).
Compound (PDB ID: 8IY Ligand)
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound is smaller and less lipophilic than the compound, suggesting better solubility and oral bioavailability.
- The cyclopentylmethyl group in the target compound may enhance membrane permeability compared to the cyclopropanecarbonyl group in , which contains a polar carbonyl .
- The ethynylbenzamido and hydroxy-methoxyethyl groups in introduce rigidity and hydrogen-bonding capacity, likely improving target binding but reducing metabolic stability.
Biological Activity
N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide, with the CAS number 1436143-77-9, is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring and a fluoropyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand in receptor binding studies and its implications in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂FN₃O |
| Molecular Weight | 291.36 g/mol |
| Structure | Chemical Structure |
| CAS Number | 1436143-77-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the central nervous system (CNS). The compound may function as an agonist or antagonist at various receptors, influencing neurotransmitter pathways. Its structural components suggest potential interactions with monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters.
Biological Activity and Research Findings
-
Inhibition of Monoamine Oxidase (MAO) :
- Recent studies have highlighted the importance of MAO inhibitors in treating neurodegenerative disorders such as Alzheimer’s disease. Compounds similar to this compound have shown promising results as selective and reversible inhibitors of MAO-B, with high selectivity indices indicating their potential as therapeutic agents .
-
Case Studies :
- In a study focused on pyridazinone derivatives, compounds exhibiting structural similarities to this compound demonstrated significant inhibitory effects on MAO-B, with IC₅₀ values reaching as low as 0.013 µM for the most potent derivatives. This underscores the potential efficacy of this compound class in neurodegenerative disease contexts .
-
Cytotoxicity Assessments :
- Cytotoxicity evaluations using L929 fibroblast cell lines revealed that certain derivatives had minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for compounds related to this compound. The observed IC₅₀ values indicated that these compounds could be developed further for clinical applications without significant toxicity concerns .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | MAO-B IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| T6 (Pyridazinone derivative) | 0.013 | 120.8 |
| T3 (Pyridazinone derivative) | 0.039 | 107.4 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
